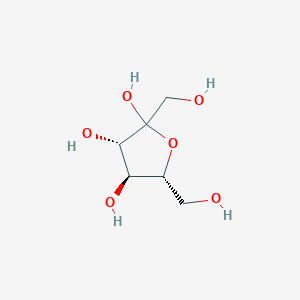

D-fructofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

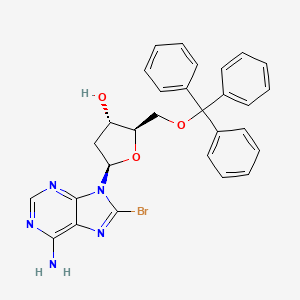

D-fructofuranose: is a monosaccharide and a ketose sugar, which is a structural isomer of glucose. It is commonly found in fruits, honey, and root vegetables. In its furanose form, this compound exists as a five-membered ring structure, which is a cyclic hemiketal formed by the reaction of the ketone group with a hydroxyl group within the same molecule. This compound is significant in various biological processes and is a key component in the metabolism of carbohydrates.

準備方法

Synthetic Routes and Reaction Conditions: D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose. The reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid such as hydrochloric acid. The reaction conditions typically include heating the mixture to around 60-70°C for several hours to ensure complete hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The enzyme inulinase catalyzes the hydrolysis of inulin to produce fructose. This method is preferred due to its efficiency and the high purity of the resulting fructose.

化学反応の分析

Types of Reactions:

Oxidation: D-fructofuranose can undergo oxidation reactions to form various products, including 5-keto-D-fructose and D-glucaric acid. Common oxidizing agents include nitric acid and bromine water.

Reduction: Reduction of this compound can yield sugar alcohols such as D-mannitol and D-sorbitol. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation with acetic anhydride can produce fructose acetate.

Common Reagents and Conditions:

Oxidation: Nitric acid, bromine water, and potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, sulfuric acid.

Major Products:

Oxidation: 5-keto-D-fructose, D-glucaric acid.

Reduction: D-mannitol, D-sorbitol.

Substitution: Fructose acetate.

科学的研究の応用

Chemistry: D-fructofuranose is used as a starting material in the synthesis of various organic compounds. It is also employed in studying carbohydrate chemistry and the mechanisms of enzyme-catalyzed reactions.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. It serves as a substrate for enzymes such as fructokinase and aldolase, which are involved in glycolysis and gluconeogenesis.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in managing diabetes and metabolic disorders. It is also used in the formulation of intravenous fluids for patients requiring parenteral nutrition.

Industry: In the food industry, this compound is used as a sweetener due to its high sweetness relative to glucose. It is also employed in the production of high-fructose corn syrup and other sweetening agents.

作用機序

D-fructofuranose exerts its effects primarily through its involvement in metabolic pathways. In the liver, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, contributing to energy production and glucose synthesis.

類似化合物との比較

D-glucose: A common monosaccharide and an isomer of D-fructofuranose. It exists in both pyranose and furanose forms.

D-mannose: Another isomer of glucose, differing in the configuration of the hydroxyl group on the second carbon.

D-galactose: An epimer of glucose, differing in the configuration of the hydroxyl group on the fourth carbon.

Uniqueness: this compound is unique due to its ketose structure and its ability to form a five-membered furanose ring. This structural difference influences its reactivity and the types of reactions it can undergo compared to its aldose counterparts like glucose and galactose. Additionally, its high sweetness and involvement in specific metabolic pathways distinguish it from other similar compounds.

特性

CAS番号 |

10247-46-8 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

InChIキー |

RFSUNEUAIZKAJO-VRPWFDPXSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)

![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)

![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)

![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)